molecular formula C11H14ClNO2S B10964092 1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine

1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine

Cat. No.: B10964092
M. Wt: 259.75 g/mol
InChI Key: PQZOLCHLEIFFQG-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a 3-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with similar structural features but different substituents.

Uniqueness: 1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine is unique due to the presence of both a sulfonyl group and a chloro-substituted phenyl ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C11H14ClNO2S

Molecular Weight

259.75 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H14ClNO2S/c1-9-10(12)5-4-6-11(9)16(14,15)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3

InChI Key

PQZOLCHLEIFFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC2

Origin of Product

United States

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